Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate involves several steps. The starting material is typically a pyridine derivative, which undergoes iodination and nitration to introduce the iodo and nitro groups at the desired positions on the pyridine ring. The amino group is then introduced through a substitution reaction, followed by esterification to form the ethyl ester .
Chemical Reactions Analysis
Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate can be compared with other halogenated heterocycles, such as:
Ethyl 2-(6-nitro-1H-indol-1-yl)acetate: Similar in structure but with an indole ring instead of a pyridine ring.
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: Contains a hydroxy group instead of a nitro group.
Ethyl (2-methoxyethyl)amino(oxo)acetate: Contains a methoxyethyl group instead of an iodo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[(3-iodo-5-nitropyridin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3O4/c1-2-17-8(14)5-12-9-6(10)3-11-4-7(9)13(15)16/h3-4H,2,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFTSDJJUMCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=NC=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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